5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position of the indene ring system. The indene ring system is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The amine group is attached to the first carbon of the cyclopentene ring, making it a primary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2-methyl-2,3-dihydro-1H-inden-1-amine. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-aminoindan: A similar compound with an amine group attached to the indane ring system.
5-bromo-1-indanone: A compound with a bromine atom at the 5th position and a ketone group at the 1st position of the indane ring system.
Uniqueness
5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a bromine atom and a methyl group on the indene ring system, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6,10H,4,12H2,1H3 |
InChI Key |
ZQLAOTFDLUKLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1N)C=CC(=C2)Br |
Origin of Product |
United States |
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